molecular formula C20H19Cl2NO2 B5305281 (2E)-3-[4-(butan-2-yloxy)-3-chloro-5-methoxyphenyl]-2-(4-chlorophenyl)prop-2-enenitrile

(2E)-3-[4-(butan-2-yloxy)-3-chloro-5-methoxyphenyl]-2-(4-chlorophenyl)prop-2-enenitrile

Cat. No.: B5305281
M. Wt: 376.3 g/mol
InChI Key: XZLOPKRPJRZLFQ-SXGWCWSVSA-N
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Description

The compound “(2E)-3-[4-(butan-2-yloxy)-3-chloro-5-methoxyphenyl]-2-(4-chlorophenyl)prop-2-enenitrile” is an organic molecule characterized by its complex structure, which includes various functional groups such as ethers, chlorides, and nitriles. Compounds like this are often of interest in fields such as medicinal chemistry, materials science, and organic synthesis due to their potential biological activities and chemical properties.

Properties

IUPAC Name

(E)-3-(4-butan-2-yloxy-3-chloro-5-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO2/c1-4-13(2)25-20-18(22)10-14(11-19(20)24-3)9-16(12-23)15-5-7-17(21)8-6-15/h5-11,13H,4H2,1-3H3/b16-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLOPKRPJRZLFQ-SXGWCWSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1Cl)C=C(C#N)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1Cl)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-3-[4-(butan-2-yloxy)-3-chloro-5-methoxyphenyl]-2-(4-chlorophenyl)prop-2-enenitrile” typically involves multiple steps, including the formation of the core structure and the introduction of various substituents. Common synthetic routes may include:

    Formation of the Core Structure: This could involve a condensation reaction between a substituted benzaldehyde and a substituted acetophenone under basic conditions to form the enone.

    Introduction of Substituents: The butan-2-yloxy group can be introduced via an etherification reaction, while the chloro and methoxy groups can be introduced through halogenation and methylation reactions, respectively.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the nitrile group can yield a primary amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for further chemical modifications.

Biology and Medicine

In biology and medicine, compounds with similar structures have been studied for their potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In industry, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[4-(butan-2-yloxy)-3-chloro-5-methoxyphenyl]-2-(4-chlorophenyl)prop-2-enenitrile: can be compared with other enone-containing compounds, such as chalcones.

    Chalcones: These are similar in structure but may lack some of the specific substituents present in the compound of interest.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which can impart unique chemical and biological properties.

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